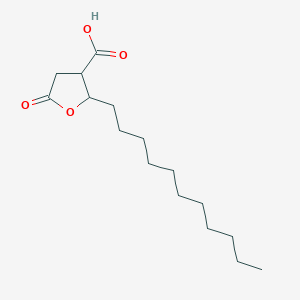silane CAS No. 153910-80-6](/img/structure/B12552702.png)
[(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methylpentan-2-yl)oxysilane is an organosilicon compound that features a brominated alkyl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylpentan-2-yl)oxysilane typically involves the reaction of 5-bromo-2-methylpentan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride→(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (5-Bromo-2-methylpentan-2-yl)oxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-methylpentan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methylpentan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-methylpentan-2-yl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilane moiety provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets and pathways depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-2-methylpentan-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromo-2-methylpentan-2-yl)oxysilane: Similar structure but with ethyl groups instead of methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxyphenylsilane: Contains a phenyl group in place of one of the methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxydiphenylsilane: Contains two phenyl groups and one methyl group.
The uniqueness of (5-Bromo-2-methylpentan-2-yl)oxysilane lies in its specific combination of a brominated alkyl group and a trimethylsilane moiety, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
153910-80-6 |
|---|---|
Molekularformel |
C9H21BrOSi |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
(5-bromo-2-methylpentan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H21BrOSi/c1-9(2,7-6-8-10)11-12(3,4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
HJPWPVAIOLMGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCBr)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
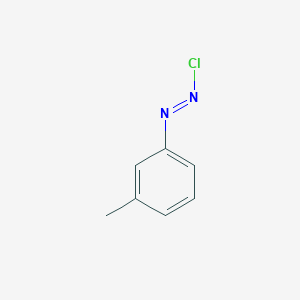
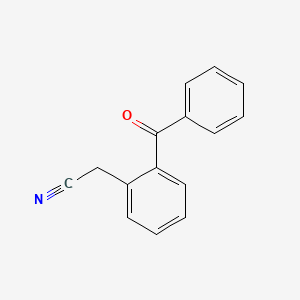
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
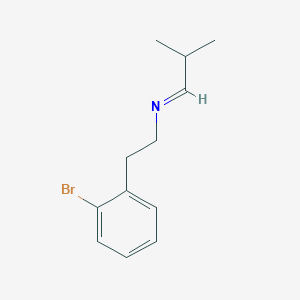

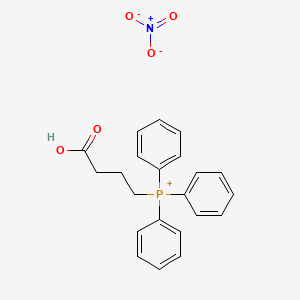
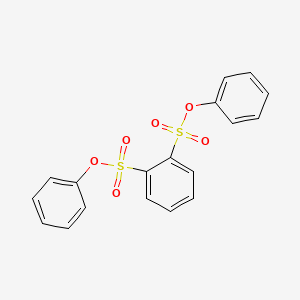
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
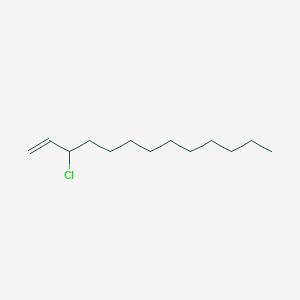
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
